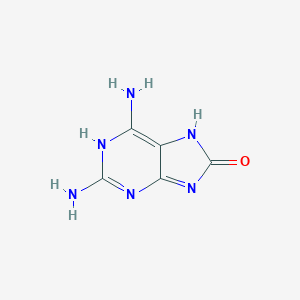

2,6-diamino-1,7-dihydropurin-8-one

Vue d'ensemble

Description

Il s'agit d'un agoniste puissant et sélectif du récepteur X de la farnésyle, un récepteur nucléaire qui joue un rôle crucial dans la régulation des voies biliaires, inflammatoires, fibrotiques et métaboliques . INT-747 a été développé pour le traitement de diverses maladies du foie, notamment la cholangite biliaire primitive, la stéatose hépatique non alcoolique et la stéato-hépatite non alcoolique .

Méthodes De Préparation

La synthèse de INT-747 implique la modification chimique de l'acide chénodésoxycholique. . Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants organiques à des températures contrôlées pour obtenir le produit souhaité. Les méthodes de production industrielle de INT-747 sont conçues pour garantir un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

INT-747 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de INT-747 peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

INT-747 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier le comportement des dérivés d'acides biliaires dans diverses conditions . En biologie et en médecine, INT-747 est largement étudié pour son potentiel thérapeutique dans le traitement des maladies du foie, des troubles métaboliques et des états inflammatoires . Il a montré des promesses dans l'amélioration de la sensibilité à l'insuline et la réduction de la fibrose hépatique dans des études précliniques et cliniques . Dans l'industrie, INT-747 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur X de la farnésyle .

Mécanisme d'action

Le mécanisme d'action de INT-747 implique sa liaison et son activation du récepteur X de la farnésyle. Cette activation conduit à la suppression de la synthèse de novo des acides biliaires à partir du cholestérol et augmente le transport des acides biliaires hors des hépatocytes, réduisant ainsi l'exposition hépatique aux acides biliaires . De plus, l'activation du récepteur X de la farnésyle par INT-747 favorise la sensibilité à l'insuline, diminue les triglycérides circulants et réduit la néoglucogenèse hépatique et la glycogénolyse . Ces effets contribuent aux avantages thérapeutiques de INT-747 dans le traitement des maladies du foie et des troubles métaboliques .

Applications De Recherche Scientifique

Chemistry

2,6-Diamino-1,7-dihydropurin-8-one serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules and acts as a reagent in various chemical reactions.

Key Reactions:

- Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride.

- Substitution: Engages in nucleophilic or electrophilic substitution reactions.

Biological Research

This compound is studied for its potential roles in genetic research and molecular biology. Its ability to incorporate into nucleic acids makes it a valuable tool for studying DNA and RNA interactions.

Mechanism of Action:

this compound can be incorporated into DNA or RNA where it pairs with thymine or uracil. This incorporation can influence the stability and structural integrity of nucleic acids, impacting various biological processes.

Medical Applications

Research has explored the therapeutic potential of this compound in treating diseases such as leukemia. Its properties make it a candidate for developing new antitumor agents.

Case Study Example:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on leukemia cell lines, suggesting its potential use in chemotherapy protocols.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing antiviral drugs and other therapeutic agents. It has been identified as an impurity reference standard for several antiviral medications such as acyclovir and ganciclovir .

Mécanisme D'action

The mechanism of action of INT-747 involves its binding to and activation of the farnesoid-X receptor. This activation leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of hepatocytes, thereby reducing hepatic exposure to bile acids . Additionally, activation of the farnesoid-X receptor by INT-747 promotes insulin sensitivity, decreases circulating triglycerides, and reduces hepatic gluconeogenesis and glycogenolysis . These effects contribute to the therapeutic benefits of INT-747 in treating liver diseases and metabolic disorders .

Comparaison Avec Des Composés Similaires

INT-747 est similaire à d'autres dérivés d'acides biliaires tels que l'acide chénodésoxycholique et l'acide ursodeoxycholique. il est unique dans sa forte puissance et sa sélectivité pour le récepteur X de la farnésyle . Contrairement à l'acide chénodésoxycholique, qui est un acide biliaire naturel, INT-747 est un dérivé semi-synthétique aux propriétés pharmacologiques améliorées . L'acide ursodeoxycholique, un autre dérivé d'acide biliaire, est couramment utilisé pour traiter la cholangite biliaire primitive, mais INT-747 a montré une efficacité supérieure chez les patients présentant une réponse insuffisante à l'acide ursodeoxycholique . D'autres composés similaires comprennent l'acide 6-éthyl-chénodésoxycholique et l'acide 6-alpha-éthyl-chénodésoxycholique, qui présentent des similitudes structurales avec INT-747 mais diffèrent dans leurs profils pharmacologiques .

Activité Biologique

2,6-Diamino-1,7-dihydropurin-8-one, also known as DAPMH, is a synthetic compound derived from the purine structure, which is integral to nucleic acids like RNA and DNA. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and enzyme inhibition research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DAPMH features a purine ring with two amino groups at positions 2 and 6. Its structural formula can be represented as follows:

The compound exists primarily as a hemisulfate or monohydrate salt form, influencing its solubility and biological interactions.

Antiviral Properties

Research indicates that DAPMH exhibits significant antiviral properties. It has been studied for its efficacy against various viral infections, particularly those involving RNA viruses. The mechanism by which DAPMH exerts its antiviral effects is believed to involve the inhibition of viral replication processes.

Enzyme Inhibition

DAPMH has been investigated for its ability to inhibit key enzymes involved in purine metabolism. Notable enzymes include:

- Xanthine Oxidase : This enzyme is crucial in the catabolism of purines. Inhibition may lead to decreased uric acid production, potentially benefiting conditions like gout.

- Guanosine Deaminase : Inhibition of this enzyme may affect nucleotide metabolism, providing therapeutic avenues for diseases related to dysregulated purine metabolism.

Case Studies

-

Antiviral Efficacy :

- A study demonstrated that DAPMH significantly reduced viral load in cell cultures infected with specific RNA viruses. The results indicated a dose-dependent response with effective concentrations ranging from 10 µM to 100 µM.

-

Enzyme Inhibition :

- Experimental assays showed that DAPMH inhibited xanthine oxidase activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in treating hyperuricemia.

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Virus | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Antiviral | RNA Viruses | 25 µM | |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 50 µM | |

| Guanosine Deaminase Inhibition | Guanosine Deaminase | TBD |

The mechanisms underlying the biological activities of DAPMH are multifaceted:

- Antiviral Action : It is hypothesized that DAPMH interferes with viral RNA synthesis or assembly, thereby inhibiting viral replication.

- Enzyme Interaction : The amino groups present in DAPMH are likely involved in hydrogen bonding with active sites on target enzymes, leading to their inhibition.

Propriétés

IUPAC Name |

2,6-diamino-1,7-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREVGBUCKQNOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=NC(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=NC(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.